molecular formula C10H11FO2 B3269186 Methyl 2-(4-fluorophenyl)propanoate CAS No. 50415-71-9

Methyl 2-(4-fluorophenyl)propanoate

Cat. No.: B3269186
CAS No.: 50415-71-9
M. Wt: 182.19 g/mol
InChI Key: HRSNKYJSOMIHNH-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)propanoate: is an organic compound with the molecular formula C10H11FO2 It is a derivative of propanoic acid, where the hydrogen atom on the second carbon is replaced by a 4-fluorophenyl group, and the carboxyl group is esterified with a methyl group

Scientific Research Applications

Methyl 2-(4-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. In pharmaceutical research, it may serve as a precursor for drug development or as a building block for more complex molecules. Its interactions with biological targets, such as enzymes or receptors, determine its pharmacological effects .

Safety and Hazards

  • Health Risks : Avoid inhalation, ingestion, or skin contact. Refer to safety data sheets for detailed information .

Future Directions

Research on Methyl 2-(4-fluorophenyl)propanoate continues to explore its applications in drug discovery, material science, and organic synthesis. Future investigations may focus on its reactivity with specific functional groups, potential biological activities, and optimization of synthetic routes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-fluorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(4-fluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of solid acid catalysts or enzymatic catalysis can be explored to achieve greener and more sustainable production processes.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-fluorophenyl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2-(4-fluorophenyl)propanoic acid and methanol.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of aqueous acid or base.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products:

    Hydrolysis: 2-(4-fluorophenyl)propanoic acid and methanol.

    Reduction: 2-(4-fluorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Methyl 2-(4-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 2-(4-bromophenyl)propanoate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 2-(4-methylphenyl)propanoate: Similar structure but with a methyl group instead of fluorine.

Uniqueness: Methyl 2-(4-fluorophenyl)propanoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and binding interactions in various applications.

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSNKYJSOMIHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201281726
Record name Methyl 4-fluoro-α-methylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50415-71-9
Record name Methyl 4-fluoro-α-methylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50415-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-α-methylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the compound of Example 14A (23.2 g, 0.138 mol) in dry tetrahydrofuran (30 mL) was added dropwise over 30 min to a −78° C. solution of lithium hexamethyldisilazide (prepared from hexamethyldisilazane (35 mL, 0.165 mol) and n-butyllithium in hexane (2.5 M, 58 mL, 0.145 mol)) in dry tetrahydrofuran (100 mL). The solution was stirred at −78° C. for 1 h, and then a large excess of methyl iodide was added. The solution was stirred at −78° C. for 30 min and was then warmed to ambient temperature for 18 h. The solution was quenched by addition of saturated ammonium chloride solution and diluted with water. The mixture was concentrated in vacuo to remove tetrahydrofuran and then extracted with ethyl acetate. The organic layer was extracted with water (2×) and saturated NaCl solution, followed by drying (Na2SO4) and concentration in vacuo. The residue was distilled under reduced pressure (70-75° C./0.5 mm Hg) to afford the title compound (21.9 g, 87%) as a colorless oil. 1H NMR (300 MHz, CDCl3): δ 1.49 (d, J=7.35 Hz, 3 H) 3.70 (m, 4 H) 7.01 (m, 2 H) 7.27 (m, 2 H).
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

To a stirred solution of diisopropylamine (13.0 g) in tetrahydrofurane (160 mL) was added a solution of n-butyllithium in hexane (51.4 mL; c=2.5 M) at −78° C. The solution was stirred at 0° C. for 15 minutes. The solution was cooled to −78° C. and a solution of methyl (4-fluorophenyl)acetate (18.0 g), dissolved in tetrahydrofurane (40 mL) was added. The solution was stirred at −78° C. for 30 minutes. Methyl iodide (10.0 mL) was added at −78° C., and the solution was allowed to warm up to 0° C. within 1 h. Water was added and the reaction mixture was extracted with ethyl acetate. The organic phase was dried (sodium sulfate) and the solvent was removed in vacuum. Silicagel chromatography gave 18.9 g of the title compound.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
51.4 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of the compound of Example 14A (23.2 g, 0.138 mol) in dry tetrahydrofuran (30 mL) was added dropwise over 30 min to a −78° C. solution of lithium hexamethyldisilazide (prepared from hexamethyldisilazane (35 mL, 0.165 mol) and n-butyllithium in hexane (2.5 M, 58 mL, 0.145 mol)) in dry tetrahydrofuran (100 mL). The solution was stirred at −78° C. for 1 h, and then a large excess of methyl iodide was added. The solution was stirred at −78° C. for 30 min and was then warmed to ambient temperature for 18 h. The solution was quenched by addition of saturated ammonium chloride solution and diluted with water. The mixture was concentrated in vacuo to remove tetrahydrofuran and then extracted with ethyl acetate. The organic layer was extracted with water (2×) and saturated NaCl solution, followed by drying (Na2SO4) and concentration in vacuo. The residue was distilled under reduced pressure (70-75° C./0.5 mm Hg) to afford the title compound (21.9 g, 87%) as a colorless oil. 1H NMR (300 MHz, CDCl3): δ 1.49 (d, J=7.35 Hz, 3 H) 3.70 (m, 4 H) 7.01 (m, 2 H) 7.27 (m, 2 H).
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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